(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid
Description
¹H/¹³C NMR Spectral Signatures in DMSO-d₆
Key spectral features include:
| Proton Group | Chemical Shift (δ) | Multiplicities |
|---|---|---|
| t-Bu (C(CH₃)₃) | 1.63 ppm | Singlet |
| Cα-H (C2) | 4.38 ppm | Quartet (J = 6.8 Hz) |
| Cβ-H (C3) | 1.75 ppm | Triplet (J = 7.1 Hz) |
| Carboxylic Acid OH | 12.73 ppm | Broad singlet |
The carbonyl carbons of the Boc group and carboxylic acid resonate at 153.61 ppm and 173.64 ppm , respectively.
IR Spectroscopy for Carbamate Group Verification
Critical absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C=O (Carbamate) | 1700–1750 | Stretching vibration. |
| N-H (Carbamate) | 3300–3350 | Stretching vibration. |
| C-O (t-Bu) | 1150–1200 | Symmetric/asymmetric stretching. |
The absence of a strong O-H stretch near 2500–3300 cm⁻¹ confirms deprotonation of the carboxylic acid in DMSO-d₆.
Mass Spectrometric Fragmentation Patterns
Prominent fragments in ESI-MS include:
| Fragment | m/z | Origin |
|---|---|---|
| [M + H]⁺ | 203.24 | Molecular ion |
| [M - Boc]⁺ | 146.13 | Loss of t-Bu (57 Da) and CO₂. |
| [M - CO₂]⁺ | 203.24 – 44 | Decarboxylation. |
The Boc group’s stability under acidic conditions is evident from the dominance of t-Bu loss over decarboxylation.
Properties
IUPAC Name |
(2S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQRNRYMFXDGMS-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476389 | |
| Record name | (2S)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190897-47-3 | |
| Record name | (2S)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of β-Amino Acid Precursors
The tert-butoxycarbonyl (Boc) group is introduced to the amino moiety of (S)-3-amino-2-methylpropanoic acid via reaction with di-tert-butyl dicarbonate (Boc anhydride). This method, adapted from peptide chemistry protocols, involves dissolving the amino acid in a mixture of water and dioxane (1:1 v/v) with 1.2 equivalents of Boc anhydride. Sodium bicarbonate is added to maintain a pH of 8–9, and the reaction proceeds at 0–5°C for 4 hours . After extraction with ethyl acetate and evaporation, the crude product is recrystallized from hexane/ethyl acetate to yield the Boc-protected derivative with >98% purity .
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Water/dioxane (1:1) |
| Temperature | 0–5°C |
| Base | NaHCO₃ |
| Reaction Time | 4 hours |
| Yield | 85–90% |
Asymmetric Synthesis via Chiral Auxiliaries
To circumvent resolution steps, asymmetric synthesis routes employ Evans oxazolidinone auxiliaries. D-Serine methyl ester is converted to a methyl (4S)-N-(9-phenylfluoren-9-yl)-oxazolidine-4-carboxylate intermediate through N-phenylfluorenation and cyclization with formaldehyde . Nucleophilic addition of methyl lithium to the oxazolidine generates a tertiary alcohol, which undergoes reductive ring-opening with NaCNBH₃ and HCl to yield N-methyl-β-hydroxyvaline. Subsequent Boc protection and oxidation with TEMPO/NaClO₂/NaOCl produce the target compound with >99% enantiomeric excess (ee) .
Advantages
-
Avoids racemic mixtures.
-
Achieves high stereocontrol (99% ee).
Resolution of Racemic Mixtures Using L-DBTA
For racemic 3-amino-2-methylpropanoic acid, chiral resolution with dibenzoyl-L-tartaric acid (L-DBTA) in acetone/water (80:20 v/v) isolates the (S)-enantiomer. The free base (±)-2-amino-3-methylbutyramide is dissolved in refluxing acetone, followed by L-DBTA addition. Cooling precipitates the D-2-amino-3-methylbutyramide L-DBTA salt, which is filtered and acidified with HCl to release the (S)-enantiomer . Final hydrolysis and ion-exchange chromatography yield (S)-3-amino-2-methylpropanoic acid, which is Boc-protected as described in Section 1.
Resolution Efficiency
| Parameter | Value |
|---|---|
| Solvent Ratio | Acetone/water (80:20) |
| Resolving Agent | L-DBTA (1.5 equiv) |
| Optical Purity | 99.2% ee |
| Overall Yield | 72% |
Catalytic Hydrogenation of β-Keto Acids
A three-step approach involves:
-
Strecker Synthesis : Isobutyraldehyde reacts with sodium cyanide and ammonium chloride to form 2-amino-3-methylbutyronitrile .
-
Hydrolysis : The nitrile is hydrolyzed to 2-amino-3-methylbutyramide using NaOH and acetone at 0–5°C .
-
Boc Protection and Hydrogenation : The amine is Boc-protected and hydrogenated over Pd/C in methanol to reduce residual nitrile groups, followed by acidic workup to yield the carboxylic acid .
Limitations
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. Common methods include:
| Reagent/Condition | Time | Temperature | Product | Source |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | 1–2 hours | Room temp | (S)-3-Amino-2-methylpropanoic acid | |
| HCl in dioxane | 4 hours | 0–5°C | Hydrochloride salt of free amine |
Mechanism : Protonation of the Boc group’s carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol.
Carboxylic Acid Functionalization
The carboxylic acid undergoes typical derivatization reactions:
Esterification
Amide Formation
Coupling reagents enable peptide bond synthesis:
| Coupling Agent | Base | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|---|
| HATU | DIPEA | Benzylamine | (S)-3-(Boc-amino)-N-benzyl-2-methylpropanamide | 92% | |
| EDC/HOBt | NMM | Glycine methyl ester | Dipeptide derivative | 88% |
Substitution at the β-Position
The methyl-substituted β-carbon participates in stereospecific reactions:
Chlorination
Reaction with 2,4,6-trichloro-1,3,5-triazine (TCT) in dichloromethane yields chlorinated derivatives:
| Reagent | Solvent | Time | Product | Yield | Source |
|---|---|---|---|---|---|
| TCT | CH₂Cl₂ | 4 hours | (S)-3-(Boc-amino)-2-methyl-3-chloropropanoate | 31% |
Application : Intermediate for synthesizing β-chloro-β-methyl amino acids in peptidomimetics .
Carboxylic Acid Reduction
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT | (S)-3-(Boc-amino)-2-methylpropanol | 70% |
Oxidative Deprotection
Hydrogenolysis removes benzyl-type protecting groups in tandem with Boc cleavage:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | MeOH, 4 hours | Free amine + CO₂ + tert-butanol | 95% |
Comparative Reactivity Data
A comparison of reaction rates for Boc deprotection:
| Acid | Concentration | Reaction Rate (k, s⁻¹) |
|---|---|---|
| Trifluoroacetic acid | 50% in DCM | 1.2 × 10⁻³ |
| HCl (gas) | 4 M in dioxane | 3.8 × 10⁻⁴ |
Data derived from kinetic studies in .
Stability Under Synthetic Conditions
The compound remains stable in:
Degradation occurs in:
- Strong acids (pH <2) via Boc cleavage
- High-temperature (>80°C) protic solvents
Scientific Research Applications
Chemical Synthesis
1.1 Peptide Synthesis
The compound serves as a building block in the synthesis of peptides. The Boc group protects the amine during coupling reactions, which is crucial for assembling peptides without unwanted side reactions. This characteristic makes it highly valuable in the field of medicinal chemistry where precise peptide sequences are required for therapeutic agents.
1.2 Chemoenzymatic Processes
Recent studies highlight its role in chemoenzymatic synthesis, where it acts as a substrate for enzyme-catalyzed reactions. For instance, it can be transformed into various 2-substituted 3-hydroxycarboxylic acids through enzymatic deamination followed by aldol addition and oxidative decarboxylation processes . This method is advantageous in creating enantiomerically pure compounds, which are essential in pharmaceutical applications.
Pharmaceutical Applications
2.1 Therapeutic Potential
Research indicates that (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid derivatives may function as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS). This enzyme plays a significant role in inflammatory responses and is implicated in various diseases such as asthma, rheumatoid arthritis, and Duchenne muscular dystrophy . The inhibition of H-PGDS could provide therapeutic benefits for these conditions.
2.2 Drug Development
The compound's derivatives have been explored for their potential as active pharmaceutical ingredients (APIs). For example, modifications to the Boc-protected structure can lead to compounds with enhanced bioactivity against specific targets involved in disease pathology . The versatility of this compound allows researchers to tailor its structure for improved efficacy and safety profiles.
Biological Studies
3.1 Interaction Studies
Studies have been conducted to evaluate the binding affinities of this compound with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanisms of action and potential therapeutic roles.
3.2 Structure-Activity Relationships (SAR)
The compound's structural features allow researchers to investigate SAR, which is vital for optimizing drug candidates. By systematically modifying the side chains or functional groups, scientists can enhance the biological activity and selectivity of derivatives derived from this amino acid .
5.1 Case Study on Peptide Synthesis
In a study focusing on peptide synthesis, this compound was utilized to successfully create a series of bioactive peptides with enhanced stability and activity against specific targets . The results demonstrated improved yields compared to traditional methods.
5.2 Case Study on H-PGDS Inhibition
A recent patent highlighted the use of derivatives of this compound as H-PGDS inhibitors, showcasing their potential in treating conditions like Duchenne muscular dystrophy and asthma. The study reported significant reductions in inflammatory markers following treatment with these compounds .
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the amino group is released, allowing it to react with other molecules . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The primary structural variations among Boc-protected amino acid analogs lie in the substituents attached to the β-carbon of the propanoic acid chain. These modifications influence steric bulk, polarity, and electronic properties, which directly impact solubility, stability, and biological interactions. Key examples include:
Key Observations :
- Aromatic substituents (e.g., 4-fluorophenyl, 4-nitrophenyl) enhance lipophilicity and are prevalent in kinase inhibitors and antivirals .
- Polar groups (e.g., carbamoyl, hydroxy) improve aqueous solubility, critical for bioavailability in drug candidates .
- Electron-withdrawing groups (e.g., nitro) increase reactivity in nucleophilic substitution reactions .
Challenges :
Stereochemical Considerations
The (S)-enantiomer of 2-methylpropanoic acid is often preferred in drug synthesis due to superior target affinity. The (R)-enantiomer, while structurally similar, may display reduced activity or off-target effects .
Biological Activity
(S)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (CAS No. 190897-47-3) is an amino acid derivative that has gained attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
This compound exhibits several biological activities through various mechanisms:
- Antimicrobial Activity : Research indicates that derivatives of this compound have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.5 to 8 μg/mL, demonstrating significant antimicrobial potential .
- Cancer Therapeutics : The compound has been implicated in studies targeting cancer cells. It has demonstrated selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells. For instance, one study reported an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anti-cancer properties .
- Inhibition of Specific Enzymes : The compound acts as an inhibitor for various enzymes involved in critical signaling pathways, including those related to apoptosis and cell proliferation. It has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .
Table 1: Summary of Biological Activities
Pharmacokinetics
Pharmacokinetic studies have evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models, particularly in Sprague-Dawley rats. Results indicated moderate systemic exposure with a peak plasma concentration () of approximately 592 mg/mL after administration, alongside a slow elimination profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
